1-(3-Fluoro-4-methylphenyl)-2-butanol
Description
1-(3-Fluoro-4-methylphenyl)-2-butanol is a secondary alcohol featuring a fluorinated aromatic ring (3-fluoro-4-methylphenyl) attached to the second carbon of a butanol chain. The fluorine atom and methyl group on the aromatic ring may enhance metabolic stability and modulate electronic effects, while the hydroxyl group enables hydrogen bonding and derivatization .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-10(13)6-9-5-4-8(2)11(12)7-9/h4-5,7,10,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXSXKWAUGJQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)C)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-butanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere
Comparison with Similar Compounds
2-Butanol (Simple Alcohol)
- Structure: Lacks the aromatic substituent, with a hydroxyl group on the second carbon of a straight-chain butanol.
- Key Differences: Biological Activity: 2-butanol weakly inhibits mTOR multimerization compared to 1-butanol, suggesting hydroxyl position critically affects interactions with lipid signaling pathways . Applications: Found in food volatiles (e.g., pork loin), indicating roles in flavor chemistry .
- Inference for Target Compound: The aromatic substituent in 1-(3-Fluoro-4-methylphenyl)-2-butanol likely reduces volatility and enhances target specificity compared to 2-butanol.
Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)
- Structure: A triazole-containing 2-butanol derivative with a biphenylyloxy group.
- Key Differences :
- Inference: The fluorine and methyl groups in this compound could improve lipid solubility and bioavailability relative to Bitertanol.
4-Phenyl-2-butanone (Aromatic Ketone)
- Structure : A ketone with a phenyl group on the fourth carbon.
- Key Differences :
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (Aromatic Amine)
- Structure : Shares the 3-fluoro-4-methylphenyl group but replaces the hydroxyl with an amine.
- Key Differences :
1-(3-Fluoro-4-methylphenyl)ethane-1-thiol (Thiol Analogs)
- Structure : Replaces the hydroxyl group with a thiol (-SH).
- Key Differences :
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The position of fluorine and methyl groups on the aromatic ring may enhance metabolic stability, while the hydroxyl group’s position influences biological target engagement.
- Data Limitations: Direct studies on this compound are absent in the evidence; inferences rely on analogs. Further empirical research is needed to validate its physicochemical and biological properties.
This analysis synthesizes insights from diverse sources, emphasizing the compound’s unique features relative to its structural analogs. Future work should prioritize experimental characterization to confirm hypothesized applications.
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